molecular formula C24H21ClN2O3 B272122 3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B272122
M. Wt: 420.9 g/mol
InChI Key: VMGFOCQZGJFQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one, also known as Compound A, is a synthetic compound that has shown significant potential in scientific research.

Mechanism of Action

The mechanism of action of 3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one A is still being studied, but preliminary studies suggest that it works by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation. This compound A also induces apoptosis, which is the programmed cell death of cancer cells. The compound has also been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
This compound A has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound can induce cell cycle arrest, inhibit cell migration, and reduce the formation of new blood vessels that are necessary for tumor growth. This compound A has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one A is its potent anti-cancer activity, which makes it a valuable tool for cancer research. The compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of this compound A is its toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one A. One area of research is to further investigate the mechanism of action of the compound and identify the specific enzymes that it targets. Another area of research is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, there is a need to study the toxicity of this compound A to determine its safety for use in humans.
Conclusion
In conclusion, this compound A is a synthetic compound that has shown significant potential in scientific research, especially in the field of cancer research. The compound has potent anti-cancer activity, induces apoptosis, and has anti-inflammatory and neuroprotective effects. While there are limitations to its use, this compound A is a valuable tool for researchers and has several future directions for research.

Synthesis Methods

3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one A is synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis method involves the use of 4-aminobenzophenone, 4-methylbenzyl chloride, and other chemical reagents that are reacted under specific conditions to produce this compound A. The synthesis method has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one A has shown significant potential in scientific research, especially in the field of cancer research. Studies have shown that this compound A has potent anti-cancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound A has also shown potential in the treatment of other diseases, including neurodegenerative diseases and inflammation.

properties

Molecular Formula

C24H21ClN2O3

Molecular Weight

420.9 g/mol

IUPAC Name

3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C24H21ClN2O3/c1-15-2-4-16(5-3-15)14-27-21-11-8-18(25)12-20(21)24(30,23(27)29)13-22(28)17-6-9-19(26)10-7-17/h2-12,30H,13-14,26H2,1H3

InChI Key

VMGFOCQZGJFQHT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=C(C=C4)N)O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=C(C=C4)N)O

Origin of Product

United States

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